pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate
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Overview
Description
Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C14H14N2O3. It is a derivative of carbamate, featuring a pyridine ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of pyridin-4-ylmethanol with 4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide
- Isothiazolo[4,5-b]pyridines
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide .
Uniqueness
Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate is unique due to its specific structural features, such as the combination of a pyridine ring and a methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4982-76-7 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)19-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
QQOMVMHBXKYZFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CC=NC=C2 |
Origin of Product |
United States |
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